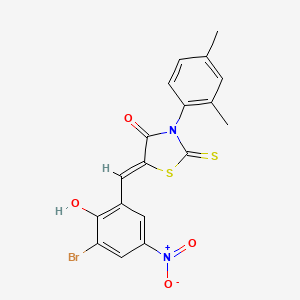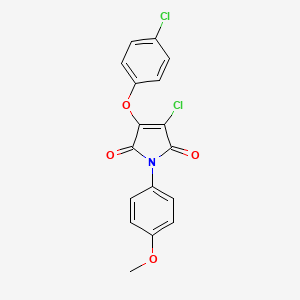![molecular formula C22H26N2O4 B5121306 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid, also known as DPA-714, is a chemical compound that has gained significant attention in the field of scientific research. It is a ligand that selectively binds to the translocator protein (TSPO), which is located in the outer mitochondrial membrane of cells. TSPO is involved in various physiological processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. DPA-714 has been studied extensively for its potential applications in the diagnosis and treatment of various diseases.
Mechanism of Action
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid binds to TSPO, which is involved in various physiological processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. TSPO is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to modulate the activity of TSPO, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of TSPO, leading to the regulation of various cellular processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments has several advantages, including its high affinity for TSPO, which allows for the visualization of TSPO expression in vivo using PET imaging. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. However, the use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments is limited by its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in scientific research. One potential application is in the diagnosis and monitoring of various diseases, including Alzheimer's disease, multiple sclerosis, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Further research is needed to investigate the potential therapeutic applications of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in various diseases. Additionally, the development of more efficient synthesis methods for 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid could lead to its wider use in scientific research.
In conclusion, 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has a high affinity for TSPO, which is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. The use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments has several advantages, including its high affinity for TSPO and anti-inflammatory properties. However, its complex synthesis process limits its use in lab experiments. Future research is needed to investigate the potential therapeutic applications of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in various diseases and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid involves several steps, including the reaction of diphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with the amino acid L-leucine. The final product is obtained by the reaction of the resulting dipeptide with 4-aminobutanoic acid. The synthesis of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. It has been shown to have a high affinity for TSPO, which is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been used as a radioligand for positron emission tomography (PET) imaging to visualize TSPO expression in vivo. PET imaging with 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to be useful in the diagnosis and monitoring of various diseases, including Alzheimer's disease, multiple sclerosis, and cancer.
properties
IUPAC Name |
4-[4-[(2,2-diphenylacetyl)amino]butanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-19(23-15-8-14-20(26)27)13-7-16-24-22(28)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,23,25)(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVPTZCGPXBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(Diphenylacetyl)amino]butanoyl}amino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![2-amino-4-(4-biphenylyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5121236.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)


![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)
